REACTION_CXSMILES
|
C[O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9]C)[CH:4]=1.[C:11](O)(=[O:13])[CH3:12].Br>O>[OH:9][C:5]1[CH:4]=[C:3]([OH:2])[CH:8]=[CH:7][C:6]=1[C:11](=[O:13])[CH3:12]
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Name
|
|
Quantity
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8 g
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Type
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reactant
|
Smiles
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COC1=CC(=CC=C1)OC
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Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
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500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The solution was stirred
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for five days
|
Duration
|
5 d
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with ether (500 ml, 2×)
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo to a reddish brown oil
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=CC(=C1)O)C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |